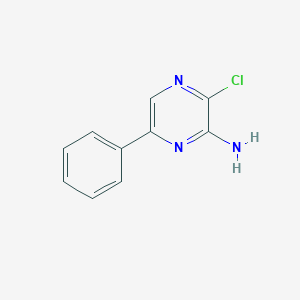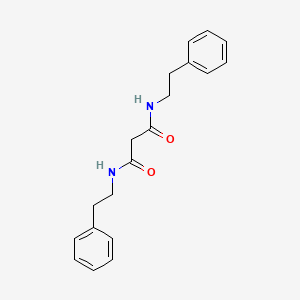
N,N'-Diphenethyl-malonamide
Descripción general
Descripción
N,N’-Diphenethyl-malonamide is an organic compound with the molecular formula C19H22N2O2. It belongs to the class of malonamide derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, metal extraction, and organic synthesis . This compound is characterized by the presence of two phenethyl groups attached to the nitrogen atoms of the malonamide core.
Mecanismo De Acción
Mode of Action
The mode of action of N,N’-Diphenethyl-malonamide involves its interaction with its targets, leading to various changes. One study suggests that it plays a role in the solvent extraction of metal ions from nitric acid solutions . The extraction process involves two principal mechanisms: a co-ordinative mechanism for the extraction of metal cations at low nitric acid concentrations, and an ion-pair mechanism involving the mono- or di-protonated malonamide and the metal anions at higher nitric acid concentrations .
Biochemical Pathways
It’s known that the compound plays a role in the extraction of metal ions, suggesting it may interact with biochemical pathways related to metal ion homeostasis .
Result of Action
Its role in the extraction of metal ions suggests it may influence cellular processes related to metal ion homeostasis .
Métodos De Preparación
The synthesis of N,N’-Diphenethyl-malonamide can be achieved through multi-component reactions (MCRs). One common method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and offers high atom economy, making it suitable for industrial production. Additionally, the use of isocyanide-based multi-component reactions (IMCRs) provides an alternative route for synthesizing malonamide derivatives .
Análisis De Reacciones Químicas
N,N’-Diphenethyl-malonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds. Major products formed from these reactions include oxidized or reduced derivatives of the malonamide core, as well as substituted malonamides .
Aplicaciones Científicas De Investigación
N,N’-Diphenethyl-malonamide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry for the extraction of metal ions from acidic solutions . In biology and medicine, malonamide derivatives have been identified as potential therapeutic agents, including selective gamma-opioid receptor agonists and gamma-secretase inhibitors for the treatment of Alzheimer’s disease . Additionally, these compounds have shown promise as multi-targeted kinase inhibitors for cancer therapy . In industry, malonamides are employed in the liquid-liquid extraction of actinide and lanthanide ions, making them valuable in nuclear waste reprocessing .
Comparación Con Compuestos Similares
N,N’-Diphenethyl-malonamide can be compared with other malonamide derivatives such as N,N’-dimethyl-N,N’-diphenyltetradecylmalonamide and N,N’-dicyclohexyl-N,N’-dimethyltetradecylmalonamide . These compounds share similar structural features but differ in their substituents, which influence their chemical properties and applications. N,N’-Diphenethyl-malonamide is unique due to its phenethyl groups, which enhance its binding affinity and selectivity for certain molecular targets. Other similar compounds include N,N’-bisarylmalonamides, which are used in the synthesis of peptidomimetic compounds and exhibit various biological activities .
Propiedades
IUPAC Name |
N,N'-bis(2-phenylethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(20-13-11-16-7-3-1-4-8-16)15-19(23)21-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYVHRJAHLOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368534 | |
| Record name | N,N'-Diphenethyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67942-22-7 | |
| Record name | N,N'-Diphenethyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


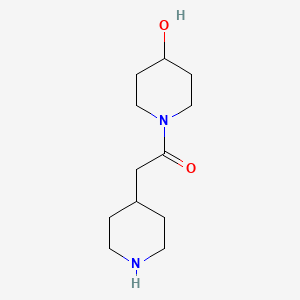
![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)
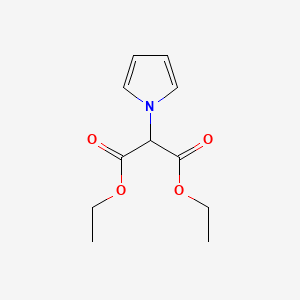
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)
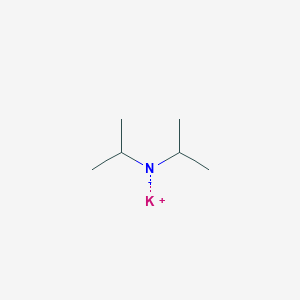
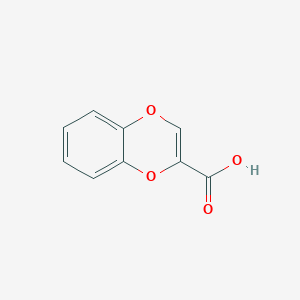
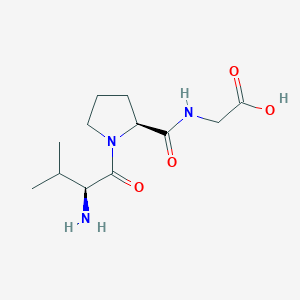

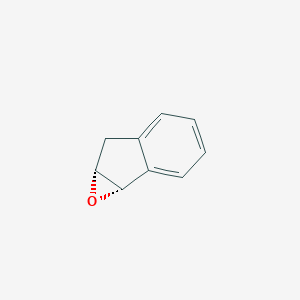
![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
![1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-](/img/structure/B3055873.png)
![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)

